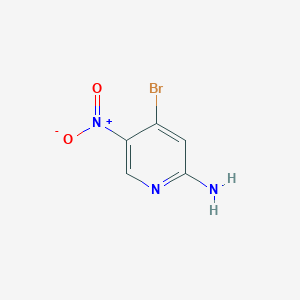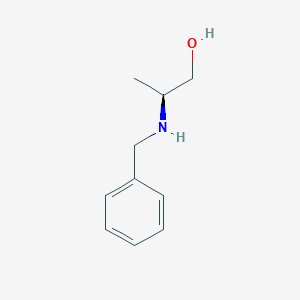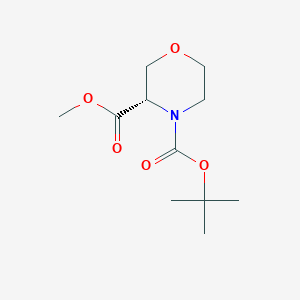
4-Brom-5-Nitropyridin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quantum Mechanical and Spectroscopic Analysis
The molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been thoroughly investigated through both experimental and theoretical approaches. Density Functional Theory (DFT) calculations using the B3LYP method and a 6-311++G(d,p) basis set provided vibrational frequencies that align well with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was optimized, and various quantum chemical parameters were calculated, including HOMO-LUMO energies, electronegativity, and chemical potential. The title compound's low softness and high electrophilicity index suggest significant biological activity. Additionally, the compound's potential as a Non-Linear Optical (NLO) material is indicated by its high first-order hyperpolarizability and non-zero dipole moment. Docking studies with the protein 5FCT, a Dihydrofolate synthase inhibitor, revealed a minimum binding energy, suggesting potential biological interactions .
Vibrational Spectroscopy and Geometry
The vibrational spectra of 5-bromo-2-nitropyridine have been recorded using FT-Raman and FT-IR spectroscopy. The equilibrium geometry, natural atomic charges, and vibrational frequencies were calculated using the B3LYP method with a 6-311++G(d,p) basis set. The theoretical wavenumbers showed excellent agreement with experimental values, and a detailed interpretation of the spectra was provided based on the calculated potential energy distribution (PED). The theoretical spectrograms for the Raman and IR spectra of the molecule have been constructed, contributing to a deeper understanding of its vibrational properties .
Chemical Reactions and Nitro-group Migration
A study on the reaction of 3-bromo-4-nitropyridine with amine revealed an unexpected nitro-group migration product, in addition to the anticipated nucleophilic substitution products. The rearrangement mechanism was explored through systematic studies involving various solvents and bases, which showed that the nitro-group migration occurs in polar aprotic solvents. This finding adds a new dimension to the understanding of the reactivity of nitropyridines and the influence of reaction conditions on product distribution .
Synthesis and Rearrangements
The synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles in the presence of triethylamine has been reported. The reaction outcomes varied depending on the substituents on the phenyl group, with some derivatives exclusively forming imidazopyridines, while others yielded a mixture of products. This study provides insight into the reactivity of nitropyridine-substituted isoxazolones and the influence of substituents on the rearrangement pathways .
Reactions with Aromatic Amines
The reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines have been investigated. The expected 2-arylaminomethyl-3-nitropyridines were obtained at room temperature, but at higher temperatures, the products shifted to 2H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[3,4-c]pyridines, respectively. This study highlights the temperature-dependent reactivity of bromomethyl-nitropyridines with aromatic amines and the formation of pyrazolo-pyridine derivatives .
N-Nitration of Secondary Amines
The N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one has been explored. The nitration process, facilitated by copper nitrate trihydrate in acetic anhydride, yielded 4-chloro-2-nitro-5-substituted-pyridazin-3-ones. The derivatives demonstrated excellent nitro group transfer potential, and the N-nitration of secondary amines proceeded under mild neutral conditions with good yields. This research provides a method for the synthesis of N-nitramines, which are valuable in various chemical applications .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
4-Brom-5-Nitropyridin-2-amin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Sein Strukturmotiv findet sich in vielen bioaktiven Molekülen wieder, was es zu einem wichtigen Ausgangsstoff in der medizinischen Chemie für die Entwicklung neuer Medikamente macht. Das Bromatom dient als gute Abgangsgruppe in Kupplungsreaktionen, während die Nitrogruppe zu einem Amin reduziert werden kann, was weitere Funktionalisierungsmöglichkeiten bietet .
Organische Synthese
Diese Verbindung wird in der organischen Synthese häufig verwendet. Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile ersetzt wird, was den Aufbau komplexerer Moleküle ermöglicht. Darüber hinaus kann die Nitrogruppe an verschiedenen Reaktionen teilnehmen, wie z. B. der Henry-(Nitroaldol)-Reaktion, um neue Kohlenstoff-Stickstoff-Bindungen zu erzeugen .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um neuartige organische Verbindungen mit potenziellen Anwendungen in elektronischen und photonischen Materialien zu synthetisieren. Seine Fähigkeit als Elektronenakzeptor macht es geeignet, organische Halbleiter und leitfähige Polymere zu erzeugen .
Pflanzenschutzmittelforschung
Die Derivate der Verbindung werden auf ihre potenzielle Verwendung in Pflanzenschutzmitteln untersucht. Ihr Pyridinringsystem ist ein häufiges Grundgerüst in Herbiziden und Insektiziden. Forscher untersuchen die Synthese neuer Pyridinderivate aus This compound, die zu effektiveren und umweltfreundlicheren Pflanzenschutzmitteln führen könnten .
Farben- und Pigmentindustrie
This compound: dient als Vorläufer bei der Synthese von Farbstoffen und Pigmenten. Die Nitrogruppe kann in verschiedene funktionelle Gruppen umgewandelt werden, die zum Chromophor beitragen und die Farbeigenschaften des Farbstoffs beeinflussen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Farbstoffe mit spezifischen Farbeigenschaften .
Analytische Chemie
In der analytischen Chemie kann This compound verwendet werden, um Reagenzien für die chemische Analyse herzustellen. Es kann Bestandteil der Synthese von Komplexbildnern für Metallionen sein oder verwendet werden, um Oberflächen in der Chromatographie zu modifizieren, um die Trennleistungen zu verbessern .
Eigenschaften
IUPAC Name |
4-bromo-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZJCTZTDMZTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516048 |
Source


|
| Record name | 4-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84487-11-6 |
Source


|
| Record name | 4-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)







![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)




